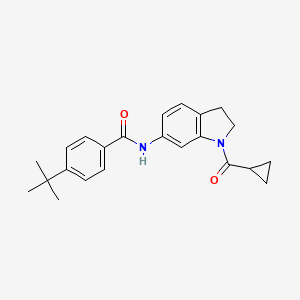

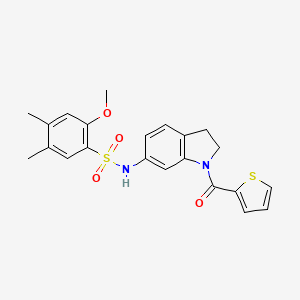

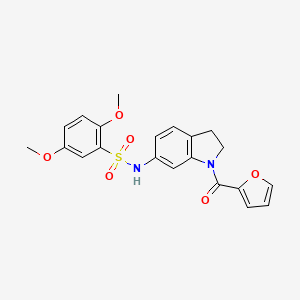

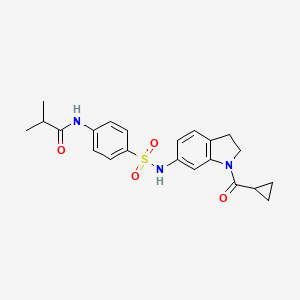

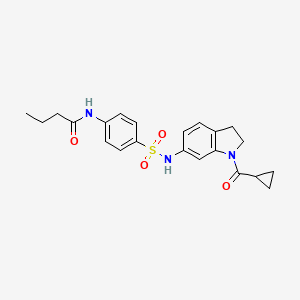

![molecular formula C19H23N3O3 B3202556 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-65-0](/img/structure/B3202556.png)

8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Übersicht

Beschreibung

“8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to the class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones . These compounds are useful research reagents used in the synthesis of spirohydantoins from basic heterocyclic ketones .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a promising RIPK1 inhibitor . The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Molecular Structure Analysis

Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions . This suggests a complex three-dimensional structure with significant potential for specific interactions with other molecules.Wissenschaftliche Forschungsanwendungen

Delta Opioid Receptor Agonist

This compound has been identified as a novel delta opioid receptor-selective agonist chemotype . Delta opioid receptors (DORs) hold potential as a target for neurological and psychiatric disorders . The compound appears to bind to the orthosteric site based on docking and molecular dynamic simulation . It is selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs), is slightly biased toward G-protein signaling, and has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Drug Development

The compound is being studied for its improved pharmacological properties to differentiate it from the current failed delta agonists . Through a small-scale high-throughput screening assay, this study identified a novel δ opioid receptor agonist chemotype, which may serve as an alternative for the current analgesic clinical candidates .

Oligomycin A Derivative Binding

The compound is being studied for its relevance in the binding of 1,3,8-Triazaspiro[4.5]decane small molecules, as Oligomycin A derivatives .

Wirkmechanismus

Target of Action

The primary target of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .

Mode of Action

8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events .

Biochemical Pathways

Upon activation of the DOR, the compound triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . The exact downstream effects are still under investigation.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4As a dor agonist, it is expected to have good bioavailability and distribution in the body, particularly in the central nervous system where dors are abundant .

Result of Action

The activation of DOR by 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione results in antinociceptive effects , meaning it can reduce the sensation of pain . It’s also noted that selective dor agonists can induce convulsions .

Zukünftige Richtungen

The future directions for research on “8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” and related compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, necroptosis inhibitors, which include related compounds, have been identified as promising targets for therapeutic intervention .

Eigenschaften

IUPAC Name |

8-[(E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-12-22-17(24)19(20-18(22)25)10-13-21(14-11-19)16(23)9-8-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,20,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWOBYQSHDMDF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.